molecular formula C15H10BrNO2 B12122003 Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- CAS No. 62693-27-0

Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)-

Cat. No.: B12122003
CAS No.: 62693-27-0
M. Wt: 316.15 g/mol
InChI Key: IWOCPEIXISAXRF-UHFFFAOYSA-N
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Description

Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- (CAS 13944-97-3) is a brominated aromatic ketone featuring a benzoxazole moiety. The compound’s IUPAC name is 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethan-1-one, with synonyms including 2-(benzoxazol-2-ylthio)-4'-bromoacetophenone and STK111848 . Its structure comprises a 4-bromophenyl group attached to an ethanone backbone, further substituted by a benzoxazole ring linked via a sulfur atom. Benzoxazole derivatives are notable for their electronic properties, biological activity, and applications in materials science, though specific data on this compound’s applications remain sparse in the provided evidence.

Properties

CAS No.

62693-27-0

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)13(18)9-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2

InChI Key

IWOCPEIXISAXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)-, we compare it with three analogous compounds (Table 1), focusing on molecular architecture, synthesis, crystallography, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities
Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- Benzoxazole 4-Bromophenyl, thioether linkage Limited data; inferred electronic/biological potential
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole 4-Bromophenyl, ethyl carboxylate, imidazole-propyl Antiproliferative, anti-inflammatory
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Triazole 4-Bromophenyl, bromoethanone, methyl-triazole Antimicrobial, anticancer
1-(4-bromophenyl)-2-(2-(5-(p-tolyl)thiophen-2-yl)benzimidazo-triazol)ethan-1-one Benzimidazo-triazol 4-Bromophenyl, p-tolylthiophen Synthetic intermediate for optoelectronic materials

Molecular Architecture and Substituent Effects

  • Benzoxazole vs. Benzimidazole/Triazole: The benzoxazole ring in the target compound replaces the benzimidazole or triazole cores in analogs.
  • Bromophenyl Group : All compounds share a 4-bromophenyl group, contributing to high molecular weight (~350–450 g/mol) and lipophilicity. This substituent facilitates halogen bonding (e.g., Br⋯Br interactions in triazole derivatives ).
  • Linker Diversity : The thioether (–S–) linkage in the target compound contrasts with ester (–COO–) or methylene (–CH2–) linkers in others, affecting conformational flexibility and electronic properties .

Crystallography and Intermolecular Interactions

  • Triazole Derivative: Crystallizes in the non-centrosymmetric space group Pn, with Br⋯Br (3.60–3.65 Å) and C–H⋯O/N interactions stabilizing the 3D framework .
  • Benzoxazole Compound: Crystallographic data are unavailable, but benzoxazole’s lone oxygen may engage in weaker C–H⋯O hydrogen bonds compared to benzimidazole’s N–H donors .
  • Benzimidazole-Triazol Hybrid : Packing influenced by π-π stacking (thiophen and aryl groups) and hydrogen bonding, typical for planar heterocycles .

Biological Activity

Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C16H14BrN1O
  • Molecular Weight : Approximately 316.154 g/mol
  • Functional Groups : The compound contains a benzoxazole moiety and a bromophenyl group, which may enhance its reactivity and biological activity.

Anticancer Activity

Ethanone derivatives, particularly those containing the benzoxazole structure, have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. For instance, studies have shown that certain benzoxazole derivatives can inhibit the phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β), which are crucial for tumor cell survival .

Case Study : A study on benzoxazole derivatives reported significant antitumor activity against HeLa and HepG2 cells. The most potent compounds demonstrated IC50 values comparable to established anticancer drugs, suggesting a promising therapeutic potential for ethanone derivatives in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- have also been explored. Benzoxazole compounds are known for their broad-spectrum antimicrobial effects. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains and fungi, including Candida species.

Research Findings :

  • Benzoxazoles demonstrated effective inhibition of Candida albicans with minimal inhibitory concentrations (MIC) as low as 16 µg/mL .
  • The mechanism of action appears to involve disruption of membrane integrity and interference with sterol synthesis in fungal cells.

Neuroprotective Effects

The neuroprotective potential of ethanone derivatives has garnered attention due to their ability to modulate neuroinflammatory processes. Compounds containing benzoxazole rings have been linked to reduced oxidative stress and inflammation in neuronal cells, suggesting their utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethanone, 1-(4-bromophenyl)C15H13BrOLacks benzoxazole group; different biological profile
2-Amino-1-(4-bromophenyl)ethanoneC15H14BrNContains an amino group; potential for different interactions
2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanoneC15H14BrN3OPotential anticoronaviral activity; structurally distinct

The presence of both the benzoxazole and bromophenyl groups in ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- suggests enhanced reactivity and potential for diverse applications compared to structurally similar compounds.

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